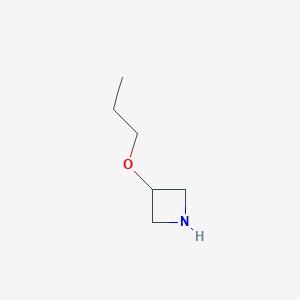
3-Propoxyazetidine
Overview
Description
3-Propoxyazetidine is a heterocyclic compound featuring an azetidine ring substituted with a propoxy group.
Preparation Methods
The synthesis of 3-Propoxyazetidine typically involves the reaction of azetidine with propyl halides under basic conditions. One common method includes the nucleophilic substitution of azetidine with propyl bromide in the presence of a base such as sodium hydride. The reaction proceeds smoothly at room temperature, yielding this compound as the primary product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-Propoxyazetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkoxides, to form substituted azetidines
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Propoxyazetidine has found applications in several scientific research areas:
Chemistry: It serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has been investigated for its potential neuroprotective effects, particularly in the context of ischemia/reperfusion brain injury.
Medicine: this compound derivatives have shown promise as potential therapeutic agents due to their ability to modulate various biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Propoxyazetidine involves its interaction with various molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to modulate oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators. This results in reduced apoptotic cell death and improved neurological outcomes .
Comparison with Similar Compounds
3-Propoxyazetidine can be compared with other azetidine derivatives, such as 3-Methoxyazetidine and 3-Ethoxyazetidine. While these compounds share a similar core structure, the presence of different alkoxy groups imparts distinct chemical and biological properties. For example, this compound may exhibit different reactivity and pharmacokinetic profiles compared to its methoxy and ethoxy counterparts .
Similar compounds include:
- 3-Methoxyazetidine
- 3-Ethoxyazetidine
- 3-Butoxyazetidine
Properties
IUPAC Name |
3-propoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-8-6-4-7-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTINDJCUYRJBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)
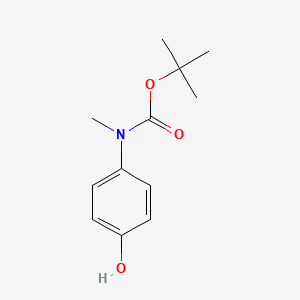
![2,2,2-trifluoroethyl N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}carbamate](/img/structure/B1524149.png)
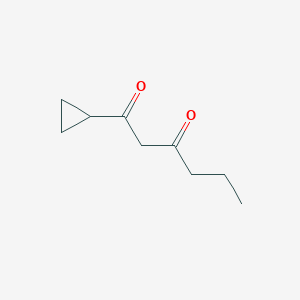
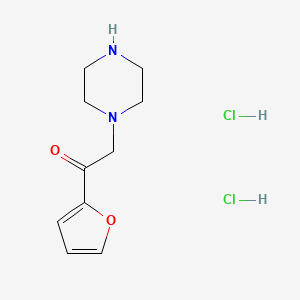
![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)
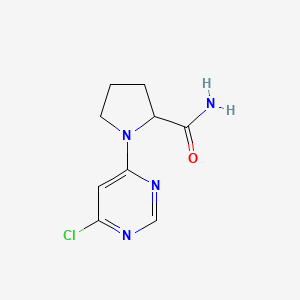


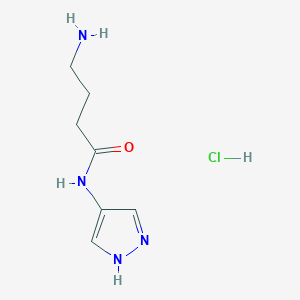
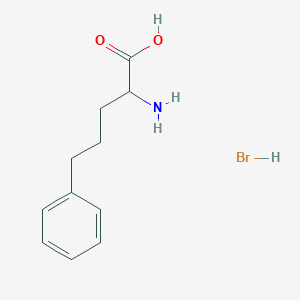
![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)
